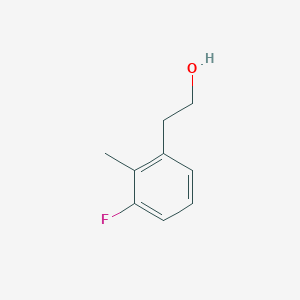

3-Fluoro-2-methylphenethyl alcohol

Description

Significance of Fluorine Substitution in Aromatic Alcohols for Advanced Materials and Chemical Synthesis

The incorporation of fluorine into organic molecules, a process known as fluorination, is a powerful strategy for modulating molecular properties. The fluorine atom, despite being the most electronegative element, is relatively small, allowing it to often act as a bioisostere of a hydrogen atom. When attached to an aromatic ring, as in the case of fluorinated aromatic alcohols, it can profoundly influence the molecule's characteristics.

One of the most significant effects of fluorine substitution is the alteration of the electronic properties of the aromatic ring. The high electronegativity of fluorine exerts a strong inductive electron-withdrawing effect, which can influence the acidity of the hydroxyl group and the reactivity of the aromatic ring in subsequent chemical transformations. This modulation of reactivity is a valuable tool in multi-step organic synthesis.

Furthermore, the carbon-fluorine bond is the strongest single bond in organic chemistry, which can enhance the thermal and metabolic stability of the molecule. nih.gov This increased stability is highly desirable in the development of advanced materials, such as polymers and liquid crystals, where durability is paramount. In the context of medicinal chemistry, blocking metabolically labile sites with fluorine can prolong the in-vivo lifetime of a potential drug candidate. nih.gov

The introduction of fluorine can also modify the lipophilicity of a molecule, which in turn affects its solubility, membrane permeability, and biodistribution. nih.govmdpi.com Judicious use of fluorine substitution allows chemists to fine-tune these properties to meet the specific requirements of a target application, be it a new pharmaceutical agent or a functional material. nih.govmdpi.com

Overview of Phenethyl Alcohol Derivatives as Versatile Intermediates

Phenethyl alcohol, with its simple structure consisting of a benzene (B151609) ring attached to a two-carbon chain with a terminal hydroxyl group, is a fundamental building block in organic synthesis. wikipedia.org It is found naturally in a variety of essential oils and is known for its pleasant floral odor. wikipedia.orgresearchgate.net Beyond its use in fragrances, the phenethyl alcohol scaffold is a versatile intermediate for the synthesis of a wide range of more complex molecules.

The hydroxyl group can be easily converted into other functional groups, such as halides, esters, and ethers, providing a handle for further molecular elaboration. The aromatic ring, in turn, can undergo various electrophilic substitution reactions, allowing for the introduction of additional substituents that can tailor the molecule's properties.

Industrially, phenethyl alcohol is prepared through several methods, including the Friedel-Crafts reaction between benzene and ethylene (B1197577) oxide. wikipedia.orggoogle.com Laboratory-scale syntheses can also be achieved through the reaction of a phenylmagnesium bromide with ethylene oxide or the reduction of phenylacetic acid. wikipedia.org The availability and relatively low cost of the parent compound make it an attractive starting point for the synthesis of a diverse library of derivatives. These derivatives find applications in pharmaceuticals, agrochemicals, and materials science.

Research Landscape and Challenges Pertaining to Substituted Phenethyl Alcohols

While phenethyl alcohol itself is readily accessible, the synthesis of specifically substituted derivatives presents a number of challenges that are the focus of ongoing research. A primary challenge is achieving regioselectivity—the ability to introduce a substituent at a specific position on the aromatic ring. In many cases, direct electrophilic substitution on the phenethyl alcohol ring can lead to a mixture of ortho, meta, and para isomers, which are often difficult to separate.

Another area of active research is the development of greener and more sustainable synthetic methods. Traditional methods, such as the Friedel-Crafts reaction, often use harsh reagents and generate significant amounts of waste. mdpi.com Modern research focuses on the use of more environmentally benign catalysts and reaction conditions to produce these valuable intermediates.

Defining the Research Focus on 2-(3-Fluoro-2-methylphenyl)ethanol: Structural Context and Research Rationale

The specific compound, 2-(3-Fluoro-2-methylphenyl)ethanol, has been designed to incorporate several key structural features that make it a compound of significant interest for further research. The rationale for its synthesis and study is rooted in the synergistic effects of its substituents.

The phenethyl alcohol backbone provides a robust and versatile platform for further chemical modification, as discussed previously.

The 3-fluoro substituent introduces the beneficial properties associated with fluorination. Its placement at the meta position relative to the ethyl alcohol side chain influences the electronic environment of the entire molecule. This can affect its reactivity in subsequent synthetic steps and can also be a key determinant of its interaction with biological targets if used in a medicinal chemistry context.

The 2-methyl substituent , located ortho to the side chain, introduces steric bulk in the immediate vicinity of the ethyl alcohol group. This steric hindrance can influence the conformational preferences of the side chain and can play a crucial role in controlling the stereochemical outcome of reactions at the hydroxyl group or the benzylic position. In a biological context, the methyl group can also contribute to binding affinity by occupying a specific hydrophobic pocket in a receptor or enzyme active site.

The combination of a fluorine atom and a methyl group on the phenethyl alcohol scaffold makes 2-(3-Fluoro-2-methylphenyl)ethanol a valuable building block for the synthesis of novel compounds with potentially enhanced stability, tailored lipophilicity, and specific steric and electronic properties. Its potential applications could span from the development of new pharmaceuticals to the creation of advanced functional materials.

Chemical and Physical Properties of 2-(3-Fluoro-2-methylphenyl)ethanol

| Property | Value |

| Chemical Formula | C₉H₁₁FO |

| Molecular Weight | 154.18 g/mol |

| CAS Number | 1000505-25-8 |

| MDL Number | MFCD09926368 |

Data sourced from available chemical supplier information. synblock.com

Comparison of Phenethyl Alcohol and Selected Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Feature(s) |

| Phenethyl alcohol | C₈H₁₀O | 122.17 | Unsubstituted aromatic ring |

| 2-(2-Methylphenyl)ethanol | C₉H₁₂O | 136.19 | Ortho-methyl group |

| 2-(3-Fluoro-5-methylphenyl)ethanol | C₉H₁₁FO | 154.18 | Meta-fluoro and meta-methyl groups |

| 2-(3-Fluoro-2-methylphenyl)ethanol | C₉H₁₁FO | 154.18 | Meta-fluoro and ortho-methyl groups |

This table illustrates the structural diversity that can be achieved through substitution on the basic phenethyl alcohol framework.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(3-fluoro-2-methylphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FO/c1-7-8(5-6-11)3-2-4-9(7)10/h2-4,11H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKNRCJXXKFSVFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1F)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 3 Fluoro 2 Methylphenyl Ethanol and Its Analogues

Classical and Modern Reduction Strategies

The reduction of functional groups is a cornerstone of organic synthesis, and several approaches are applicable to the preparation of 2-(3-fluoro-2-methylphenyl)ethanol. These methods typically involve the conversion of a more oxidized precursor, such as a carboxylic acid or its derivative, into the desired alcohol.

Reduction of Aromatic Carboxylic Acid Precursors and Derivatives

A primary route to 2-(3-fluoro-2-methylphenyl)ethanol involves the reduction of 3-fluoro-2-methylphenylacetic acid or its corresponding esters. Strong reducing agents are required to convert the carboxylic acid or ester functionality to an alcohol. Lithium aluminum hydride (LiAlH₄) is a common reagent for this transformation, offering high yields under standard reaction conditions. The reaction proceeds via a nucleophilic acyl substitution followed by reduction of the intermediate aldehyde.

Alternatively, the reduction can be performed on derivatives of the carboxylic acid, such as acid chlorides or anhydrides, which are more reactive towards reducing agents. These methods, while effective, often require stoichiometric amounts of powerful and sometimes hazardous reagents, prompting the development of more sustainable catalytic alternatives.

| Precursor | Reagent | Product | Reference |

| 3-Fluoro-2-methylphenylacetic acid | Lithium aluminum hydride (LiAlH₄) | 2-(3-Fluoro-2-methylphenyl)ethanol | sigmaaldrich.comchem960.comchemicalbook.comnih.gov |

| Methyl 3-fluoro-2-methylphenylacetate | Lithium aluminum hydride (LiAlH₄) | 2-(3-Fluoro-2-methylphenyl)ethanol | lookchem.com |

Application of Grignard Reactions and Related Organometallic Approaches

Grignard reactions provide a versatile method for the formation of carbon-carbon bonds and the synthesis of alcohols. mnstate.edulibretexts.orgyoutube.comkhanacademy.orgscienceinfo.com To synthesize 2-(3-fluoro-2-methylphenyl)ethanol using this approach, a Grignard reagent derived from a suitable haloarene, such as 1-bromo-3-fluoro-2-methylbenzene, would be reacted with an epoxide, like ethylene (B1197577) oxide. scienceinfo.com The nucleophilic carbon of the Grignard reagent attacks one of the electrophilic carbons of the epoxide ring, leading to ring-opening and the formation of a new carbon-carbon bond. Subsequent workup with an acid protonates the resulting alkoxide to yield the desired phenethyl alcohol.

The success of this method hinges on the careful preparation and handling of the Grignard reagent, which is highly reactive and sensitive to moisture and protic solvents. scienceinfo.com

| Reactant 1 | Reactant 2 | Product |

| 3-Fluoro-2-methylphenylmagnesium bromide | Ethylene oxide | 2-(3-Fluoro-2-methylphenyl)ethanol |

| 1-Bromo-3-fluoro-2-methylbenzene | Magnesium, then Ethylene oxide | 2-(3-Fluoro-2-methylphenyl)ethanol |

Hydrogenation Techniques for Phenethyl Alcohol Formation

Catalytic hydrogenation represents a greener and often more scalable approach to the synthesis of phenethyl alcohols. epa.gov This can be achieved through the hydrogenation of a corresponding styrene (B11656) derivative, such as 3-fluoro-2-methylstyrene. In this process, the styrene is reacted with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel. epa.govelectrochemsci.orggoogle.comgoogle.com The catalyst facilitates the addition of hydrogen across the double bond of the styrene, resulting in the formation of the saturated phenethyl alcohol.

The choice of catalyst, solvent, and reaction conditions (temperature and pressure) can significantly influence the efficiency and selectivity of the hydrogenation process. electrochemsci.orggoogle.com For instance, certain catalysts may also promote the reduction of the aromatic ring under harsh conditions, so careful optimization is crucial.

Catalytic Approaches to C-C Bond Formation and Functionalization

Modern synthetic chemistry increasingly relies on catalytic methods to achieve high efficiency, selectivity, and atom economy. Several innovative catalytic strategies are emerging for the synthesis of phenethyl alcohols and their derivatives.

Exploration of Borrowing Hydrogen Transformations for Alcohol Alkylation

The "borrowing hydrogen" or "hydrogen autotransfer" methodology is a powerful and sustainable strategy for forming C-C and C-N bonds. acs.orgnih.govresearchgate.netrsc.orgnih.gov This process involves the temporary "borrowing" of hydrogen from an alcohol by a catalyst to form a reactive carbonyl intermediate. This intermediate can then undergo various transformations before the hydrogen is returned by the catalyst in a final reduction step. acs.orgnih.gov

In the context of synthesizing analogs of 2-(3-fluoro-2-methylphenyl)ethanol, a primary alcohol could be alkylated with another alcohol. The catalyst, typically a transition metal complex, first oxidizes the primary alcohol to an aldehyde. This aldehyde can then react with a suitable nucleophile, and the resulting intermediate is subsequently reduced by the catalyst, which had been storing the "borrowed" hydrogen. This approach offers a highly atom-economical route to more complex alcohol structures, with water as the only byproduct. nih.gov

Mechanistic Investigations of Catalytic Anti-Markovnikov Alcohol Additions

The catalytic anti-Markovnikov addition of alcohols to alkenes presents a significant challenge in synthesis. acs.orgresearchgate.netnsf.gov Recent studies have explored the use of organic superbase catalysis for the nucleophilic addition of alcohols to activated styrene derivatives. acs.org Mechanistic investigations, including kinetic and computational studies, have revealed that the reaction is reversible and that nonpolar solvents favor the desired product. acs.org

These findings are crucial for developing improved protocols for the synthesis of β-aryl ethers. For instance, it has been demonstrated that using a reduced stoichiometry of the alcohol at lower temperatures can still provide high yields of the addition product. acs.org Although not a direct synthesis of 2-(3-fluoro-2-methylphenyl)ethanol itself, the principles uncovered in these mechanistic studies could be applied to the development of novel catalytic methods for its preparation or the synthesis of its ether derivatives.

Stereoselective and Regioselective Synthetic Pathways

Achieving the precise three-dimensional arrangement and substitution pattern of 2-(3-fluoro-2-methylphenyl)ethanol requires sophisticated stereoselective and regioselective strategies.

Producing a single enantiomer of a chiral alcohol is critical in many applications. Catalytic asymmetric synthesis provides an efficient route to such enantiomerically pure compounds. nih.govru.nl One major strategy is the asymmetric reduction of the corresponding prochiral ketone, 2-(3-fluoro-2-methylphenyl)ethan-1-one.

Alcohol-mediated hydrogen transfer reactions, utilizing catalysts based on metals like iridium or ruthenium, are powerful methods for this transformation. nih.govnih.gov In these processes, a simple alcohol like 2-propanol serves as the hydrogen source, and a chiral ligand on the metal center directs the hydride transfer to one face of the ketone, leading to the preferential formation of one alcohol enantiomer. nih.gov

Another powerful technique is Dynamic Kinetic Resolution (DKR). mdpi.com This method is applied to a racemic mixture of the alcohol. It combines the enzymatic kinetic resolution of the alcohol (where a lipase (B570770) selectively acylates one enantiomer) with an in-situ racemization of the unreacted alcohol enantiomer, typically using a metal catalyst. mdpi.com This allows for the theoretical conversion of 100% of the starting racemic mixture into a single, enantiopure acylated product. mdpi.com

The specific placement of the fluorine atom at C3 and the methyl group at C2 on the phenyl ring is a significant challenge. The regioselectivity of these substitutions is governed by the electronic properties of the starting materials and the directing effects of existing functional groups.

One common strategy is directed ortho-metalation (DoM). Starting with a phenol (B47542) or a protected phenol, a directing group (like a methoxymethyl ether) can direct a strong base (an organolithium reagent) to deprotonate the adjacent ortho position. This lithiated intermediate can then be quenched with an electrophile, such as methyl iodide, to install the methyl group at the C2 position. Subsequently, electrophilic fluorinating agents can be used. The electronic effects of the existing substituents will influence the position of fluorination. The interplay between the activating hydroxyl (or protected hydroxyl) group and the methyl group will direct the fluorine to the C3 or C5 position. The α-fluorination can have an underestimating effect on the binding strength of uracil, which indicates the electronic withdrawing nature of fluorine. nih.gov

Alternatively, starting with a fluorinated precursor like 3-fluorophenol, the introduction of the methyl group at the C2 position can be achieved through methods like the Friedel-Crafts alkylation, although this can sometimes lead to mixtures of isomers. Metalation-based strategies generally offer superior regiocontrol. epfl.ch

For analogues of 2-(3-fluoro-2-methylphenyl)ethanol that contain additional stereocenters, diastereoselective synthesis is required. This involves controlling the relative stereochemistry of multiple chiral centers within the same molecule.

A prominent strategy involves the reaction of a chiral aldehyde with a nucleophile containing a chiral auxiliary or catalyst. For example, to create analogues with stereocenters on the ethyl chain, a chiral allylboronate could be added to an appropriately substituted benzaldehyde. nih.gov The geometry (E or Z) of the allylboronate and the choice of chiral ligand or catalyst can control the formation of specific diastereomers of the resulting homoallylic alcohol. nih.gov These strategies can be diastereodivergent, meaning that by carefully selecting the reagents and conditions, any of the possible diastereomers can be selectively synthesized from the same starting materials. nih.gov

Green Chemistry Principles in Synthesis Optimization

The optimization of synthetic routes for compounds like 2-(3-fluoro-2-methylphenyl)ethanol increasingly incorporates the principles of green chemistry to minimize environmental impact. A key focus is the reduction or replacement of hazardous organic solvents.

Traditional organic syntheses often use large volumes of volatile, toxic, and flammable organic solvents like chloroform, benzene (B151609), or dichloromethane. ijsr.net Green chemistry seeks to replace these with more sustainable alternatives.

Aqueous Media: Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. ijsr.net While many organic compounds have low solubility in water, the use of phase-transfer catalysts or co-solvents can overcome this limitation. For some reactions, like certain Friedel-Crafts alkylations, performing them in a two-phase system of water and a fluoroalcohol like hexafluoroisopropanol (HFIP) has been shown to be surprisingly effective, sometimes outperforming the reaction in the pure organic solvent. rsc.org

Fluorous Solvents: Fluorous chemistry utilizes highly fluorinated solvents that are immiscible with both water and many common organic solvents at room temperature. tcichemicals.comtcichemicals.com A key advantage is the Fluorous Biphase System (FBS), where a fluorous-tagged catalyst is dissolved in the fluorous phase. tcichemicals.com The reactants are in a separate organic phase. Upon heating, the phases can become miscible, allowing the reaction to proceed. After cooling, the phases separate again, allowing for the simple decanting of the product-containing organic layer and the reuse of the catalyst-containing fluorous layer. tcichemicals.comtcichemicals.com This greatly simplifies product purification and catalyst recycling. tcichemicals.com

Supercritical Fluids: Supercritical carbon dioxide (scCO₂) is another promising green solvent. ijsr.net It is non-toxic, non-flammable, and its solvating properties can be tuned by adjusting temperature and pressure. After the reaction, the CO₂ can be returned to a gaseous state and removed completely, simplifying workup. ijsr.netresearchgate.net

By adopting these sustainable solvents and optimizing reaction conditions to be milder and more energy-efficient, the synthesis of 2-(3-fluoro-2-methylphenyl)ethanol and its analogues can be made significantly more environmentally benign.

Development of Recyclable Catalytic Systems for Reduced Environmental Impact

The synthesis of 2-(3-fluoro-2-methylphenyl)ethanol and its analogues often relies on cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the crucial carbon-carbon bond between the substituted phenyl ring and the ethanol (B145695) side chain. libretexts.org Traditionally, these reactions have employed homogeneous palladium catalysts, which, despite their high efficiency, are difficult to separate from the reaction mixture, leading to product contamination and loss of the precious metal. To overcome these challenges, significant research has been directed towards the development of heterogeneous and other recyclable catalytic systems.

Heterogeneous Catalytic Systems

Heterogeneous catalysts, where the catalyst is in a different phase from the reactants, are at the forefront of sustainable chemical synthesis. For reactions pertinent to the synthesis of 2-aryl ethanols, various solid supports have been employed to immobilize the catalytically active metal, typically palladium or increasingly, more earth-abundant metals like nickel. tamu.edu

Polymer-Supported Catalysts: One effective strategy involves anchoring the catalyst onto a solid polymer support. For instance, a Merrifield resin-supported phenanthroline-palladium(II) complex has been shown to be an efficient and recyclable catalyst for Suzuki-Miyaura cross-coupling reactions under mild, aerobic conditions at ambient temperature. libretexts.org This system demonstrated high activity and stability, allowing for the coupling of various arylboronic acids and aryl halides. A key advantage is its reusability for at least ten cycles with yields remaining above 83%, and minimal palladium leaching. libretexts.org Another approach utilizes a polystyrene-supported isothiourea catalyst for the acylative kinetic resolution of secondary alcohols, which can be recovered and reused over 15 cycles with no significant loss in activity or selectivity. researchgate.net

Silica (B1680970) and Zeolite-Supported Catalysts: Inorganic materials like silica and zeolites offer robust and high-surface-area supports for catalysts. A hollow-shelled silica-supported palladium catalyst has been developed for Suzuki coupling reactions and can be reused at least five times, maintaining a 90% yield. tamu.edu Similarly, mordenite (B1173385) (MOR), a type of zeolite, has been used to support palladium nanoparticles. The resulting Pd/MOR catalyst exhibits excellent catalytic activity due to the high surface area and can be effectively recycled. tamu.edu

Magnetic Nanoparticles: The use of magnetic nanoparticles (MNPs) as catalyst supports offers a particularly elegant solution for catalyst recovery. A palladium catalyst supported on dioxime-functionalized Fe₃O₄ nanoparticles has been synthesized and applied in Suzuki coupling reactions. tamu.edu The catalyst can be easily separated from the reaction mixture using an external magnet and reused multiple times with only a minor decrease in activity. clockss.org

Table 1: Performance of Recyclable Heterogeneous Catalysts in Cross-Coupling Reactions

| Catalyst System | Support Material | Reaction Type | Reusability (Cycles) | Final Yield (%) | Reference |

| Phenanthroline-Pd(II) | Merrifield Resin | Suzuki-Miyaura | 10 | >83 | libretexts.org |

| Palladium Nanoparticles | Hollow-Shelled Silica | Suzuki-Miyaura | 5 | 90 | tamu.edu |

| Palladium Nanoparticles | Mordenite (Zeolite) | Suzuki-Miyaura | Not specified | High | tamu.edu |

| Pd(0) | Fe₃O₄ Nanoparticles | Ullmann Homocoupling | 5 | 83 | clockss.org |

| Isothiourea | Polystyrene | Acylative Kinetic Resolution | 15 | Not specified | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Alternative Metal Catalysts

While palladium has been the dominant metal in cross-coupling catalysis, concerns over its cost and toxicity have spurred research into more sustainable alternatives.

Nickel-Based Catalysts: Nickel, being more earth-abundant and less expensive than palladium, has emerged as a promising alternative for Suzuki-Miyaura coupling reactions. tamu.edunih.gov Nickel catalysts can exhibit unique catalytic properties due to their accessible oxidation states. tamu.edu Recyclable nickel catalysts, often supported on materials like carbon nanotubes, have demonstrated excellent recyclability in Suzuki coupling reactions. tamu.edu The use of air-stable nickel complexes in "green" solvents like tert-amyl alcohol further enhances the environmental credentials of these synthetic methods. nih.gov

Copper-Based Catalysts: Copper is another low-cost and less toxic alternative to palladium. Copper-catalyzed cross-coupling reactions can sometimes proceed even without a ligand. tamu.edu The development of recyclable copper catalysts is an active area of research, with systems such as copper supported on carbon nanotubes showing good reusability. tamu.edu

"Green" Solvents and Reaction Media

The environmental impact of a synthetic process is not solely determined by the catalyst but also by the solvent used. Traditional organic solvents are often volatile, flammable, and toxic. Research into greener alternatives is a key component of developing sustainable synthetic methodologies.

Fluorinated Alcohols: Fluorinated alcohols, such as trifluoroethanol (TFE) and hexafluoroisopropanol (HFIP), possess unique properties like high hydrogen bond donating ability and low nucleophilicity. nih.govrsc.org These properties can promote reactions that might otherwise require harsh reagents or metal catalysts. nih.gov Their use can lead to cleaner reactions with easier product isolation and the potential for solvent recovery and reuse. nih.gov

Ethanol and other Bio-solvents: Ethanol, often produced from renewable resources, is a more environmentally benign solvent. The Guerbet reaction, for instance, can be used for ethanol coupling over mixed oxide catalysts like MgO-Al₂O₃ to produce higher alcohols, which can be valuable as biofuel additives. mdpi.com The use of such bio-derived solvents in conjunction with recyclable catalysts represents a significant step towards truly green chemical synthesis.

Mechanistic Studies and Reaction Kinetics of 2 3 Fluoro 2 Methylphenyl Ethanol Transformations

Elucidation of Reaction Mechanisms

The reactivity of 2-(3-fluoro-2-methylphenyl)ethanol is primarily dictated by the interplay of its functional groups: the primary alcohol, the substituted aromatic ring, and the electronic and steric effects imparted by the fluoro and methyl substituents.

Detailed Studies of Oxidation Reactions of the Hydroxyl Group

The oxidation of the primary alcohol group in 2-(3-fluoro-2-methylphenyl)ethanol can lead to the formation of either 2-(3-fluoro-2-methylphenyl)acetaldehyde or 2-(3-fluoro-2-methylphenyl)acetic acid, depending on the oxidant and reaction conditions. The mechanism of such oxidations typically involves the removal of a hydride ion from the α-carbon.

Commonly employed oxidizing agents for primary alcohols include chromium-based reagents (e.g., PCC, PDC) and manganese-based reagents (e.g., KMnO4), as well as milder, more selective methods like Swern or Dess-Martin periodinane oxidations. The presence of the electron-withdrawing fluorine atom on the aromatic ring can subtly influence the electron density at the benzylic position, potentially affecting the rate of oxidation. Studies on similar substituted phenethyl alcohols have shown that electron-withdrawing groups can decrease the rate of oxidation by destabilizing the transition state which may have some partial positive charge character. Conversely, the ortho-methyl group introduces steric hindrance around the reaction center, which could also modulate the reaction rate depending on the size of the oxidant.

A plausible mechanism for the oxidation using a chromate-based reagent involves the formation of a chromate (B82759) ester intermediate. This is followed by a rate-determining step involving the abstraction of the α-hydrogen by a base (such as pyridine (B92270) or the solvent), leading to the elimination of a reduced chromium species and the formation of the corresponding aldehyde. Over-oxidation to the carboxylic acid can occur, especially with stronger oxidants in the presence of water, through the hydration of the aldehyde to a gem-diol, which is then further oxidized.

Table 1: Representative Oxidation Reactions of 2-(3-Fluoro-2-methylphenyl)ethanol

| Oxidizing Agent | Solvent | Product |

| Pyridinium chlorochromate (PCC) | Dichloromethane | 2-(3-fluoro-2-methylphenyl)acetaldehyde |

| Potassium permanganate (B83412) (KMnO4) | Aqueous NaOH | 2-(3-fluoro-2-methylphenyl)acetic acid |

| Dess-Martin Periodinane | Dichloromethane | 2-(3-fluoro-2-methylphenyl)acetaldehyde |

Investigations into Esterification and Etherification Mechanisms

Esterification: The formation of esters from 2-(3-fluoro-2-methylphenyl)ethanol is typically achieved through reaction with a carboxylic acid or its derivative. The most common method is the Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The mechanism proceeds via protonation of the carboxylic acid carbonyl group, making it more electrophilic. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of water yield the ester. masterorganicchemistry.com The steric hindrance from the ortho-methyl group on the phenyl ring of 2-(3-fluoro-2-methylphenyl)ethanol can slow down the rate of this reaction by impeding the approach of the alcohol to the protonated carboxylic acid. nih.gov

Etherification: The synthesis of ethers from 2-(3-fluoro-2-methylphenyl)ethanol can be accomplished via the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base (e.g., sodium hydride) to form the corresponding alkoxide, which then acts as a nucleophile in an SN2 reaction with an alkyl halide. The rate of this reaction is sensitive to the steric hindrance of both the alkoxide and the alkyl halide. The presence of the ortho-methyl group in 2-(3-fluoro-2-methylphenyl)ethanol would make the corresponding alkoxide a more hindered nucleophile, potentially decreasing the reaction rate with sterically demanding alkyl halides.

Table 2: Illustrative Esterification and Etherification Reactions

| Reaction Type | Reagent 2 | Catalyst/Base | Product |

| Esterification | Acetic acid | H₂SO₄ | 2-(3-fluoro-2-methylphenyl)ethyl acetate |

| Etherification | Methyl iodide | Sodium hydride | 1-(2-ethoxyethyl)-3-fluoro-2-methylbenzene |

Mechanistic Insights into Aromatic Substitution and Functionalization

The aromatic ring of 2-(3-fluoro-2-methylphenyl)ethanol can undergo both electrophilic and nucleophilic substitution, although the latter is generally less favorable for this substrate.

Electrophilic Aromatic Substitution (EAS): The existing substituents on the benzene (B151609) ring direct the position of incoming electrophiles. The methyl group is an activating, ortho-, para-director, while the fluorine atom is a deactivating, ortho-, para-director due to its opposing inductive and resonance effects. The combined directing effects would likely favor substitution at the positions ortho and para to the methyl group, and ortho to the fluorine atom. However, steric hindrance from the existing substituents would play a significant role in the regioselectivity. The first step of the EAS mechanism is the rate-determining attack of the electrophile on the aromatic ring to form a carbocation intermediate, known as a sigma complex or arenium ion. masterorganicchemistry.com The stability of this intermediate is crucial for the reaction rate.

Nucleophilic Aromatic Substitution (SNAr): This type of reaction requires the presence of strong electron-withdrawing groups (typically nitro groups) ortho or para to a good leaving group on the aromatic ring. total-synthesis.comwikipedia.orglibretexts.org In 2-(3-fluoro-2-methylphenyl)ethanol, the fluorine atom could potentially act as a leaving group. However, the ring is not sufficiently activated by strong electron-withdrawing groups to facilitate a standard SNAr mechanism under typical conditions. The mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by the elimination of the leaving group. libretexts.org The rate-determining step is usually the initial attack of the nucleophile. total-synthesis.com

Table 3: Potential Aromatic Substitution Reactions

| Reaction Type | Reagent | Condition | Potential Product(s) |

| Electrophilic (Nitration) | HNO₃/H₂SO₄ | Cold | Isomeric nitro-substituted derivatives |

| Nucleophilic (with methoxide) | NaOCH₃ | High Temp/Pressure | 2-(2-methyl-3-methoxyphenyl)ethanol (hypothetical) |

Kinetic and Thermodynamic Profiling

The quantitative study of reaction rates and thermodynamic parameters provides a deeper understanding of the factors controlling the transformations of 2-(3-fluoro-2-methylphenyl)ethanol. Due to the lack of specific experimental data for this compound, the following discussion is based on general principles and data from analogous systems.

Determination of Reaction Rate Laws and Order

The rate law for a chemical reaction provides a mathematical relationship between the reaction rate and the concentrations of the reactants. For the transformations of 2-(3-fluoro-2-methylphenyl)ethanol, plausible rate laws can be proposed based on their established mechanisms.

Fischer esterification is a reversible reaction, and its kinetics can be complex. However, under conditions where the concentration of the acid catalyst is constant, the forward reaction often follows a second-order rate law, being first order in both the alcohol and the carboxylic acid: Rate = k[Alcohol][Carboxylic Acid]

Williamson ether synthesis proceeds via an SN2 mechanism, which is a bimolecular process. Therefore, the rate law is typically second order, first order in the alkoxide and first order in the alkyl halide: Rate = k[Alkoxide][Alkyl Halide]

Electrophilic aromatic substitution generally follows a second-order rate law, being first order in the aromatic substrate and first order in the electrophile: Rate = k[Aromatic][Electrophile]

Table 4: Postulated Reaction Rate Laws

| Reaction Type | Postulated Rate Law | Overall Order |

| Oxidation (with PCC) | Rate = k[Alcohol][PCC] | 2 |

| Esterification (Fischer) | Rate = k[Alcohol][Carboxylic Acid] | 2 |

| Etherification (Williamson) | Rate = k[Alkoxide][Alkyl Halide] | 2 |

| Electrophilic Aromatic Substitution | Rate = k[Aromatic][Electrophile] | 2 |

Analysis of Activation Parameters and Transition State Energetics

Activation parameters, including the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡), provide valuable information about the transition state of a reaction.

Enthalpy of Activation (ΔH‡): This parameter reflects the energy barrier that must be overcome for the reaction to occur. Reactions with more stable transition states will have lower activation enthalpies. For instance, in electrophilic aromatic substitution, electron-donating groups on the ring stabilize the positively charged transition state, thus lowering ΔH‡.

Entropy of Activation (ΔS‡): This parameter relates to the change in disorder from the reactants to the transition state. Reactions where two molecules come together to form a single, more ordered transition state (like in a bimolecular reaction) typically have a negative ΔS‡. Conversely, reactions where a molecule breaks apart in the transition state would have a positive ΔS‡.

For the bimolecular reactions discussed (oxidation, esterification, etherification, and aromatic substitution), a negative entropy of activation would be expected as two reactant molecules associate to form the transition state. The magnitude of ΔH‡ would be influenced by the electronic and steric factors of the substituents. For example, the steric hindrance from the ortho-methyl group in esterification would likely increase the ΔH‡ compared to a less hindered alcohol.

Table 5: Illustrative Activation Parameters for Transformations of a Substituted Phenethyl Alcohol (Hypothetical Data)

| Reaction Type | Plausible ΔH‡ (kJ/mol) | Plausible ΔS‡ (J/mol·K) |

| Oxidation | 40 - 60 | -80 to -120 |

| Esterification | 50 - 80 | -100 to -150 |

| Etherification | 60 - 90 | -90 to -130 |

| Electrophilic Aromatic Substitution | 50 - 70 | -70 to -110 |

Influence of Solvent and Catalyst on Reaction Thermodynamics

Solvent Effects:

Solvents can influence reaction thermodynamics through several mechanisms, including polarity, proticity, and specific solute-solvent interactions such as hydrogen bonding. For a hypothetical reaction of 2-(3-fluoro-2-methylphenyl)ethanol, the thermodynamic profile can be expected to vary across different solvent systems.

Polar Solvents: Polar solvents would be expected to stabilize polar species. In a potential oxidation reaction of the alcohol to the corresponding aldehyde or carboxylic acid, the increased polarity of the product would be better stabilized by a polar solvent, thus shifting the equilibrium towards the product side and making the reaction more exergonic.

Aprotic vs. Protic Solvents: Protic solvents, capable of hydrogen bonding, can specifically solvate both the hydroxyl group of the alcohol and any polar intermediates. This can influence the relative energies of the species involved in the reaction. For instance, in an elimination reaction to form a styrene (B11656) derivative, a protic solvent might stabilize the starting alcohol more than the less polar alkene product, potentially making the reaction less favorable.

Non-polar Solvents: In non-polar solvents, the thermodynamics would be governed more by the intrinsic properties of the reacting molecules, with less influence from solvent-solute interactions.

Catalyst Effects:

Acid/Base Catalysts: These can facilitate reactions such as dehydration or etherification by protonating or deprotonating the hydroxyl group, making it a better leaving group or a more potent nucleophile, respectively.

Metal Catalysts: Transition metal catalysts are often used for oxidation or reduction reactions. For example, a palladium-based catalyst could facilitate the oxidation of the alcohol to an aldehyde or ketone.

The interplay between the solvent and catalyst is also a critical factor. The efficiency of a catalyst can be highly dependent on the solvent system, which can affect catalyst solubility, stability, and interaction with the substrate.

Hypothetical Thermodynamic Data for a Transformation of 2-(3-Fluoro-2-methylphenyl)ethanol

The following interactive table provides a hypothetical illustration of how the Gibbs free energy change (ΔG) for a generic transformation of 2-(3-fluoro-2-methylphenyl)ethanol might vary with different solvents and catalysts.

| Solvent | Catalyst | Hypothetical ΔG (kJ/mol) | Thermodynamic Favorability |

|---|---|---|---|

| Toluene | None | +10 | Non-spontaneous |

| Ethanol (B145695) | None | +5 | Slightly non-spontaneous |

| Toluene | Acid Catalyst (e.g., H2SO4) | -15 | Spontaneous |

| Ethanol | Acid Catalyst (e.g., H2SO4) | -20 | More spontaneous |

| Dichloromethane | Metal Catalyst (e.g., Pd/C) | -30 | Highly spontaneous |

Computational Chemistry for Mechanistic Insights

Computational chemistry provides powerful tools to investigate reaction mechanisms at a molecular level, offering insights that are often difficult to obtain through experimental methods alone. For 2-(3-fluoro-2-methylphenyl)ethanol, computational approaches can be used to map out reaction pathways, analyze electronic structures, and simulate the behavior of reaction intermediates.

Density Functional Theory (DFT) Calculations for Reaction Pathways

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to calculate the energies of reactants, products, intermediates, and transition states, thereby mapping out the potential energy surface of a reaction. whiterose.ac.ukresearchgate.netresearchgate.net

For a transformation of 2-(3-fluoro-2-methylphenyl)ethanol, such as its oxidation or dehydration, DFT calculations can be used to:

Identify Transition States: By locating the saddle points on the potential energy surface, the structures of transition states can be determined.

Calculate Activation Energies: The energy difference between the reactants and the transition state provides the activation energy, which is a key parameter in determining the reaction rate.

Compare Reaction Mechanisms: Different possible reaction pathways can be modeled, and the one with the lowest activation energy is likely to be the dominant mechanism. For instance, in a catalytic reaction, DFT can help elucidate the role of the catalyst in lowering the activation barrier. researchgate.netscielo.br

Hypothetical DFT Results for a Dehydration Reaction

The following table presents hypothetical activation energies calculated using DFT for a proposed dehydration mechanism of 2-(3-fluoro-2-methylphenyl)ethanol proceeding through two different pathways.

| Reaction Pathway | Proposed Intermediate | Hypothetical Calculated Activation Energy (kcal/mol) | Predicted Favored Pathway |

|---|---|---|---|

| E1-like Pathway | Carbocation | 25.8 | Less Favored |

| E2-like Pathway | Concerted Transition State | 20.1 | More Favored |

Natural Bond Orbital (NBO) Analysis for Electronic Structure and Reactivity

Natural Bond Orbital (NBO) analysis is a computational technique used to study the electronic structure of molecules in terms of localized bonds, lone pairs, and antibonding orbitals. It provides a chemical intuition-friendly picture of bonding and orbital interactions. ijcce.ac.irnih.govnih.gov

For 2-(3-fluoro-2-methylphenyl)ethanol, NBO analysis can provide insights into:

Charge Distribution: The natural population analysis (NPA) derived from NBO theory can determine the partial charges on each atom, identifying electrophilic and nucleophilic sites within the molecule.

Hybridization and Bonding: It can describe the hybridization of atomic orbitals and the nature of chemical bonds (e.g., sigma, pi, donor-acceptor interactions).

Hyperconjugative Interactions: NBO analysis can quantify the stabilizing interactions between occupied (donor) and unoccupied (acceptor) orbitals. These interactions can play a crucial role in determining the molecule's conformation and reactivity. For example, the interaction between a C-H bonding orbital and an adjacent C-C antibonding orbital can influence bond strengths and rotational barriers.

Hypothetical NBO Data for 2-(3-Fluoro-2-methylphenyl)ethanol

This table provides a hypothetical summary of NBO analysis results for key atoms in the 2-(3-fluoro-2-methylphenyl)ethanol molecule.

| Atom | Hypothetical Natural Charge (e) | Hypothetical Hybridization | Key Donor-Acceptor Interactions (Donor -> Acceptor) |

|---|---|---|---|

| Oxygen (of -OH) | -0.75 | sp²·¹ | LP(O) -> σ(C-H) |

| Carbon (of -CH₂OH) | +0.15 | sp³·⁰ | σ(C-H) -> σ(C-O) |

| Fluorine | -0.30 | sp²·⁵ | LP(F) -> π*(C=C) of phenyl ring |

Molecular Dynamics Simulations of Reaction Intermediates

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide a detailed picture of the dynamic behavior of a system. nih.govresearchgate.net

In the context of 2-(3-fluoro-2-methylphenyl)ethanol transformations, MD simulations can be particularly useful for studying:

Solvation Effects: MD simulations can explicitly model the interactions between the solute (e.g., a reaction intermediate) and the surrounding solvent molecules. This can reveal how the solvent shell structure influences the stability and reactivity of the intermediate.

Conformational Dynamics: For flexible molecules and intermediates, MD simulations can explore the different accessible conformations and their relative populations, which can be crucial for understanding reactivity.

Diffusion and Encounter Rates: In bimolecular reactions, MD can be used to study the diffusion of reactants and the frequency of their encounters, which can be the rate-limiting step in some cases.

For a hypothetical carbocation intermediate formed during a reaction of 2-(3-fluoro-2-methylphenyl)ethanol, an MD simulation could track the arrangement of solvent molecules around the positive charge and quantify the strength of the solvation, providing a dynamic picture that complements the static view from DFT calculations.

Spectroscopic and Computational Characterization Methodologies for 2 3 Fluoro 2 Methylphenyl Ethanol Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous determination of the molecular structure of 2-(3-Fluoro-2-methylphenyl)ethanol. By analyzing the magnetic properties of its atomic nuclei, detailed information about the chemical environment, connectivity, and spatial relationships of atoms can be obtained.

Advanced 1H, 13C, and 19F NMR Techniques for Structural Confirmation

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum is used to identify the number and type of hydrogen atoms in the molecule. For 2-(3-Fluoro-2-methylphenyl)ethanol, distinct signals are expected for the aromatic protons, the two methylene (B1212753) groups of the phenethyl moiety, the methyl group, and the hydroxyl proton. The aromatic region would likely show complex multiplets for the three adjacent protons on the substituted ring. The ethyl chain protons would appear as two triplets, and the methyl group as a singlet. The hydroxyl proton signal may appear as a broad singlet, and its chemical shift can be concentration-dependent.

Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments. nist.gov For this compound, nine distinct signals are anticipated: six for the aromatic carbons, two for the ethyl chain carbons, and one for the methyl carbon. The carbon atom bonded to the fluorine (C-3) will show a large one-bond coupling (¹JCF), and other aromatic carbons will exhibit smaller two- or three-bond couplings. The chemical shifts are influenced by the substituents; for instance, the carbon attached to the hydroxyl group will be shifted downfield. nist.gov

Fluorine-19 (¹⁹F) NMR Spectroscopy: As a spin-1/2 nucleus with 100% natural abundance, ¹⁹F NMR is a highly sensitive technique for characterizing fluorinated organic compounds. azom.com It offers a wide range of chemical shifts, minimizing the likelihood of signal overlap. azom.comnih.gov For 2-(3-Fluoro-2-methylphenyl)ethanol, a single resonance is expected for the fluorine atom attached to the aromatic ring. This signal's multiplicity will be a doublet of doublets (or a more complex multiplet) due to coupling with the ortho and meta protons on the ring (³JHF and ⁴JHF). The chemical shift would be in the typical range for an aryl fluoride (B91410). azom.com

Predicted ¹H and ¹³C NMR Chemical Shifts for 2-(3-Fluoro-2-methylphenyl)ethanol Note: These are predicted values based on structure and data from similar compounds. Actual experimental values may vary.

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Ar-H4/H5/H6 | ~6.8 - 7.2 | - |

| -CH₂-Ar | ~2.9 (triplet) | ~35-40 |

| -CH₂-OH | ~3.8 (triplet) | ~60-65 |

| -OH | Variable (broad singlet) | - |

| Ar-CH₃ | ~2.2 (singlet) | ~15-20 |

| Ar-C1 | - | ~138-142 (d, JCF) |

| Ar-C2 | - | ~125-130 (d, JCF) |

| Ar-C3 | - | ~160-164 (d, ¹JCF) |

| Ar-C4 | - | ~113-117 (d, JCF) |

| Ar-C5 | - | ~128-132 |

| Ar-C6 | - | ~124-128 (d, JCF) |

Two-Dimensional NMR Methods (COSY, HSQC, HMBC) for Connectivity Assignment

Two-dimensional (2D) NMR experiments are critical for assembling the molecular puzzle by establishing through-bond correlations between nuclei.

Correlation Spectroscopy (COSY): This experiment maps the coupling relationships between protons (¹H-¹H). For 2-(3-Fluoro-2-methylphenyl)ethanol, a COSY spectrum would show a clear cross-peak between the two methylene protons of the ethyl group, confirming their connectivity. It would also reveal correlations between adjacent aromatic protons, helping to assign their specific positions on the ring.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates protons with their directly attached carbons (¹H-¹³C). This is invaluable for definitively assigning the ¹³C signals. For example, the proton signal for the methyl group will show a cross-peak to the methyl carbon signal, and the methylene proton signals will correlate to their respective methylene carbon signals.

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is a plot of absorbance versus wavenumber. For 2-(3-Fluoro-2-methylphenyl)ethanol, the FT-IR spectrum is expected to show several characteristic bands that confirm the presence of its key functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol group, with the broadening due to hydrogen bonding. nist.gov Aliphatic C-H stretching vibrations from the ethyl and methyl groups would appear just below 3000 cm⁻¹, while aromatic C-H stretches would be seen just above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring are expected in the 1450-1600 cm⁻¹ region. A strong band corresponding to the C-F stretch is anticipated in the 1000-1300 cm⁻¹ range.

Raman Spectroscopy for Complementary Vibrational Information

Raman spectroscopy is a light scattering technique that provides information complementary to FT-IR. nih.gov While FT-IR is sensitive to polar functional groups, Raman spectroscopy is often more sensitive to non-polar bonds and symmetric vibrations. The aromatic ring vibrations, particularly the ring "breathing" mode around 1000 cm⁻¹, typically give a strong signal in the Raman spectrum of aromatic compounds. researchgate.net C-H and C-C backbone stretching and bending vibrations would also be observable, providing a comprehensive vibrational profile when combined with FT-IR data.

Expected Vibrational Frequencies for 2-(3-Fluoro-2-methylphenyl)ethanol Note: These are predicted values based on functional group analysis. Actual experimental values may vary.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

|---|---|---|---|

| O-H Stretch (Alcohol) | 3200 - 3600 | Strong, Broad | Weak |

| Aromatic C-H Stretch | 3000 - 3100 | Medium | Strong |

| Aliphatic C-H Stretch | 2850 - 3000 | Strong | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong | Strong |

| C-O Stretch (Alcohol) | 1050 - 1260 | Strong | Weak |

| C-F Stretch | 1000 - 1300 | Strong | Medium |

Electronic Spectroscopy

Electronic spectroscopy, primarily Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. For 2-(3-Fluoro-2-methylphenyl)ethanol, the primary chromophore is the substituted benzene (B151609) ring. The UV-Vis spectrum is expected to show absorption bands corresponding to π → π* transitions. Benzene itself has characteristic absorptions around 204 nm and 256 nm. The presence of the fluoro, methyl, and hydroxyethyl (B10761427) substituents on the ring will cause slight shifts (either bathochromic or hypsochromic) in the absorption maxima (λmax) and may affect their intensities compared to unsubstituted phenylethyl alcohol. nist.govresearchgate.net Computational modeling could be employed to predict the electronic transitions and compare them with experimental data to further understand the electronic structure of the molecule.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a fundamental technique used to probe the electronic transitions within a molecule. For 2-(3-Fluoro-2-methylphenyl)ethanol, this method focuses on the absorption of UV light by the electrons in the substituted benzene ring. The presence of the fluoro and methyl groups, along with the ethanol (B145695) side chain, influences the energy of the π → π* transitions of the aromatic system.

When subjected to UV radiation, the molecule typically exhibits characteristic absorption bands. These bands correspond to the energy required to promote electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The position of the absorption maximum (λmax) and the intensity of the absorption (molar absorptivity, ε) provide insight into the electronic structure.

While specific experimental UV-Vis spectra for 2-(3-Fluoro-2-methylphenyl)ethanol are not widely reported in publicly available literature, the expected absorption profile would show characteristic peaks for a substituted benzene ring, likely in the range of 260-280 nm. The exact λmax would be sensitive to the solvent used due to solvatochromic effects.

Table 1: Expected UV-Vis Absorption Data for 2-(3-Fluoro-2-methylphenyl)ethanol

| Parameter | Expected Value/Range | Information Gained |

|---|---|---|

| λmax | ~260-280 nm | Energy of π → π* electronic transitions in the aromatic ring |

Fluorescence Spectroscopy for Photophysical Properties

Fluorescence spectroscopy is employed to investigate the photophysical properties of a molecule after it has absorbed light. This technique measures the emission of photons from excited electronic states as they return to the ground state. For 2-(3-Fluoro-2-methylphenyl)ethanol, fluorescence would originate from the substituted aromatic ring.

The analysis involves measuring the excitation and emission spectra. The excitation spectrum ideally matches the absorption spectrum, while the emission spectrum is red-shifted to a longer wavelength (a phenomenon known as the Stokes shift). Key parameters obtained from fluorescence studies include the fluorescence quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed, and the fluorescence lifetime (τF), the average time the molecule spends in the excited state.

Detailed experimental fluorescence data for 2-(3-Fluoro-2-methylphenyl)ethanol are not readily found in scientific literature. Such studies would be valuable for understanding the influence of the fluorine and methyl substituents on the de-excitation pathways of the phenyl ring, which is crucial for applications in areas like molecular probes or materials science.

Table 2: Key Fluorescence Parameters and Their Significance

| Parameter | Description |

|---|---|

| Excitation Wavelength (λex) | Wavelength of light used to excite the molecule. |

| Emission Wavelength (λem) | Wavelength of light emitted by the molecule. |

| Stokes Shift | The difference in energy between the absorption and emission maxima. |

| Quantum Yield (ΦF) | The efficiency of the fluorescence process. |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical tool that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. The theoretical exact mass of 2-(3-Fluoro-2-methylphenyl)ethanol is calculated from the masses of its most abundant isotopes.

For the molecular formula C₉H₁₁FO, the exact mass can be calculated as follows:

9 x Carbon (¹²C) = 9 x 12.000000 = 108.000000

11 x Hydrogen (¹H) = 11 x 1.007825 = 11.086075

1 x Fluorine (¹⁹F) = 1 x 18.998403 = 18.998403

1 x Oxygen (¹⁶O) = 1 x 15.994915 = 15.994915

Total Exact Mass = 154.079393 u

An experimental HRMS measurement confirming this value to within a few parts per million (ppm) would provide unambiguous confirmation of the compound's elemental composition.

Table 3: High-Resolution Mass Spectrometry Data for 2-(3-Fluoro-2-methylphenyl)ethanol

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₁₁FO |

| Theoretical Exact Mass | 154.079393 u |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates volatile compounds in a mixture before they are detected by a mass spectrometer. For 2-(3-Fluoro-2-methylphenyl)ethanol, GC-MS is used to assess its purity by detecting any residual solvents or byproducts from its synthesis. The retention time (the time it takes for the compound to pass through the GC column) is a characteristic property under specific chromatographic conditions.

Following separation by GC, the compound is ionized, typically by electron ionization (EI), which causes it to fragment in a reproducible manner. The resulting mass spectrum, a plot of ion abundance versus m/z, serves as a molecular fingerprint. The fragmentation pattern provides valuable structural information. For 2-(3-Fluoro-2-methylphenyl)ethanol, key fragmentation pathways would likely include:

Loss of a water molecule (H₂O) from the alcohol group.

Benzylic cleavage to form a stable substituted benzyl (B1604629) cation.

Cleavage of the C-C bond between the ethyl group and the aromatic ring.

Table 4: Plausible Mass Fragments in the EI-MS of 2-(3-Fluoro-2-methylphenyl)ethanol

| m/z Value | Possible Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 154 | [C₉H₁₁FO]⁺ | Molecular Ion (M⁺) |

| 136 | [C₉H₉F]⁺ | Loss of H₂O |

| 123 | [C₈H₈F]⁺ | Benzylic cleavage (loss of CH₂OH) |

Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Species

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a technique that detects species with unpaired electrons, such as free radicals or transition metal ions. As 2-(3-Fluoro-2-methylphenyl)ethanol is a diamagnetic molecule (all its electrons are paired), it is ESR-silent and would not produce a signal in its ground state.

This technique would only become relevant in studies where the compound is induced to form a radical species, for example, through oxidation, radiolysis, or photolysis. In such a case, ESR spectroscopy could be used to characterize the resulting paramagnetic species, providing information about the location and environment of the unpaired electron through analysis of the g-factor and hyperfine coupling constants. There is no information in the searched literature to suggest that such studies have been performed on this compound.

Computational Characterization Studies

Computational chemistry provides theoretical insights into the properties of molecules, complementing experimental data. For 2-(3-Fluoro-2-methylphenyl)ethanol, methods like Density Functional Theory (DFT) are used to predict its three-dimensional structure, vibrational frequencies (infrared and Raman spectra), and electronic properties. nih.gov

Key areas of computational investigation include:

Geometry Optimization: Calculating the lowest energy conformation of the molecule, including bond lengths, bond angles, and dihedral angles. This is crucial for understanding the spatial arrangement of the fluoro, methyl, and ethanol substituents.

Spectroscopic Prediction: Simulating UV-Vis, IR, and NMR spectra. These predicted spectra can be compared with experimental results to confirm the structure and aid in peak assignment.

Non-Covalent Interaction (NCI) Analysis: Studies on related molecules like 2-phenylethyl alcohol use NCI analysis to visualize and understand weak interactions, such as hydrogen bonds and van der Waals forces, which can influence the molecule's conformation and interactions with other molecules. nih.govacs.org

Molecular Orbital Analysis: Calculating the energies and shapes of the HOMO and LUMO to understand electronic transitions and reactivity.

While specific computational studies on 2-(3-Fluoro-2-methylphenyl)ethanol are not detailed in the available literature, the methodologies applied to similar aryl alkyl alcohols provide a clear framework for how such theoretical investigations would be conducted to provide a deeper understanding of its chemical behavior. nih.govacs.org

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

There are no available research publications or datasets that provide predicted NMR chemical shifts or IR frequencies for 2-(3-Fluoro-2-methylphenyl)ethanol.

A standard methodological approach for such a prediction would typically involve:

Computational Method: Density Functional Theory (DFT) is a common method used for optimizing the molecular geometry and calculating spectroscopic properties.

Basis Set: A basis set, such as 6-311++G(d,p), would likely be chosen to provide a good balance between accuracy and computational cost for a molecule of this size.

Software: Programs like Gaussian, ORCA, or Spartan are frequently used for these calculations.

NMR Prediction: The Gauge-Independent Atomic Orbital (GIAO) method is the standard for predicting isotropic shielding constants, which are then converted to chemical shifts (δ) by referencing them against a standard compound like Tetramethylsilane (TMS).

IR Prediction: The same DFT and basis set combination would be used to calculate vibrational frequencies. These calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors.

However, without specific studies, no data table of predicted values can be generated.

Conformational Analysis and Energy Minimization Studies

No specific conformational analysis or energy minimization studies for 2-(3-Fluoro-2-methylphenyl)ethanol have been found in the reviewed literature.

A typical conformational analysis would involve:

Identification of Rotatable Bonds: Key rotatable bonds, such as the C-C bond of the ethyl group and the C-O bond of the alcohol, would be systematically rotated to identify all potential low-energy conformers.

Energy Calculation: The relative energies of these conformers would be calculated using a suitable level of theory (e.g., DFT or a semi-empirical method for an initial scan) to identify the global minimum and other low-lying conformers.

Population Analysis: The Boltzmann distribution would be used to estimate the relative populations of these conformers at a given temperature.

As no research detailing this analysis for 2-(3-Fluoro-2-methylphenyl)ethanol is available, a data table of conformers and their relative energies cannot be provided.

Applications of 2 3 Fluoro 2 Methylphenyl Ethanol and Its Derivatives in Advanced Organic Synthesis

As Chiral Building Blocks in Asymmetric Synthesis

Synthesis of Enantiopure Intermediates for Complex Molecule Construction

While direct examples involving 2-(3-Fluoro-2-methylphenyl)ethanol are not documented, the broader class of substituted phenethyl alcohols is utilized in the synthesis of enantiopure intermediates. The general strategy involves the separation of the racemic alcohol into its (R) and (S) enantiomers, often through enzymatic resolution using lipases or via chiral chromatography. Once obtained in high enantiomeric purity, these chiral alcohols can be converted into a variety of intermediates. For instance, the hydroxyl group can be transformed into a good leaving group, allowing for nucleophilic substitution reactions to introduce new functionalities with inversion of stereochemistry. Alternatively, oxidation of the alcohol to the corresponding chiral aldehyde or carboxylic acid provides another pathway to elaborate the molecule into more complex structures.

Application in the Stereocontrolled Synthesis of Bioactive Analogues

The stereochemistry of a molecule is crucial for its biological activity. Chiral building blocks are therefore essential in medicinal chemistry for the synthesis of bioactive analogues of known drugs or natural products. While there is no specific literature on the application of 2-(3-Fluoro-2-methylphenyl)ethanol for this purpose, one can surmise its potential role based on the utility of similar fluorinated and methylated phenyl derivatives. The fluorine and methyl substitutions on the aromatic ring can influence the pharmacokinetic and pharmacodynamic properties of a potential drug molecule, such as its metabolic stability and binding affinity to a biological target. An enantiomerically pure derivative of 2-(3-Fluoro-2-methylphenyl)ethanol could, in principle, be incorporated into a larger molecule to probe these effects in a stereocontrolled manner.

Precursors for Heterocyclic Compound Synthesis

Phenethyl alcohol derivatives can serve as precursors for the synthesis of various heterocyclic compounds through cyclization reactions. The specific substitution pattern on the aromatic ring and the nature of the functional groups on the ethyl chain dictate the type of heterocycle that can be formed.

Formation of Fluorinated Nitrogen-Containing Heterocycles

The synthesis of fluorinated nitrogen-containing heterocycles is an area of significant interest in medicinal chemistry due to the favorable properties often imparted by fluorine atoms. While no specific examples of using 2-(3-Fluoro-2-methylphenyl)ethanol to form such heterocycles have been reported, general synthetic routes can be proposed. For example, the alcohol could be converted to the corresponding amine, which could then undergo cyclization with a suitable dielectrophile to form a nitrogen-containing ring. The presence of the fluoro and methyl groups on the phenyl ring would result in a correspondingly substituted heterocyclic product.

Preparation of Other Biologically Relevant Heterocyclic Scaffolds

Beyond nitrogen-containing heterocycles, substituted phenethyl alcohols can be precursors to other biologically relevant scaffolds. For instance, intramolecular cyclization reactions, such as the Pictet-Spengler reaction, can be envisioned if the phenethyl alcohol is first converted into a suitable amine and then reacted with an aldehyde or ketone. This would lead to the formation of tetrahydroisoquinoline derivatives, which are common motifs in many natural products and pharmaceuticals. Another possibility is the synthesis of oxygen-containing heterocycles through intramolecular etherification reactions. However, specific examples utilizing 2-(3-Fluoro-2-methylphenyl)ethanol for these transformations are not described in the current scientific literature.

Role in Medicinal Chemistry Research and Drug Discovery (Synthetic Aspects)

The incorporation of fluorine into drug candidates is a common strategy in medicinal chemistry to enhance properties such as metabolic stability, lipophilicity, and binding affinity. The 3-fluoro-2-methylphenyl moiety present in 2-(3-Fluoro-2-methylphenyl)ethanol is a potentially valuable fragment in drug design. While there are no documented instances of this specific alcohol being used as a key starting material in a drug discovery program, its structural features suggest potential utility.

Development of Precursors for Modulators of Biological Targets

2-(3-Fluoro-2-methylphenyl)ethanol is a versatile precursor for the synthesis of a variety of biologically active molecules. Its primary alcohol functionality allows for straightforward conversion into other functional groups, such as aldehydes, carboxylic acids, and halides, which can then be used in a wide range of chemical transformations.

One important class of biologically active compounds that can be synthesized from derivatives of 2-(3-Fluoro-2-methylphenyl)ethanol are 2-arylbenzimidazoles . These compounds are known to possess a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral properties. rsc.orgnih.govnih.govajprd.commdpi.com The synthesis of a 2-arylbenzimidazole derivative would typically involve the oxidation of 2-(3-Fluoro-2-methylphenyl)ethanol to the corresponding benzaldehyde, followed by condensation with an o-phenylenediamine.

The "3-fluoro-2-methylphenyl" moiety in such a derivative would be expected to play a crucial role in its biological activity. The fluorine atom, with its high electronegativity, can alter the electronic properties of the aromatic ring and participate in hydrogen bonding or dipole-dipole interactions with biological targets. researchgate.net The methyl group provides steric bulk and can influence the molecule's conformation and binding selectivity. The combination of these substituents can lead to enhanced potency and a more desirable pharmacokinetic profile. For instance, in the context of anticancer agents, 2-arylbenzimidazole derivatives have been shown to act as tubulin polymerization inhibitors, and the substitution pattern on the aryl ring is critical for their activity. nih.govnih.gov

| Potential Biological Target | Hypothetical Derivative Class | Key Synthetic Transformation | Role of 3-Fluoro-2-methylphenyl Moiety |

| Tubulin | 2-(3-Fluoro-2-methylphenyl)benzimidazole | Oxidation to aldehyde, condensation | Modulates binding affinity and selectivity |

| Kinases | N-(3-Fluoro-2-methylphenethyl)amides | Amide coupling | Influences hydrophobic interactions in the active site |

| GPCRs | 3-Fluoro-2-methylphenethylamine | Conversion to amine | Alters pKa and receptor subtype selectivity |

Synthesis of Drug-like Molecules with Enhanced Properties (e.g., metabolic stability)

A significant challenge in drug development is ensuring that a potential drug molecule is not rapidly metabolized and cleared from the body. The introduction of fluorine at metabolically labile positions is a well-established strategy to enhance metabolic stability. tandfonline.compharmacyjournal.orgtandfonline.comsemanticscholar.org The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to enzymatic oxidation by cytochrome P450 enzymes. researchgate.net

In the case of 2-(3-Fluoro-2-methylphenyl)ethanol, the fluorine atom at the meta-position of the phenyl ring can block a potential site of aromatic hydroxylation, a common metabolic pathway. This can lead to a longer half-life and improved bioavailability of drug candidates derived from this building block.

| Property | Influence of the 3-Fluoro-2-methylphenyl Group | Rationale |

| Metabolic Stability | Increased | The C-F bond is resistant to enzymatic cleavage, blocking a potential site of metabolism on the aromatic ring. tandfonline.com |

| Lipophilicity | Moderately Increased | Fluorine is more lipophilic than hydrogen, which can enhance membrane permeability. researchgate.net |

| Binding Affinity | Potentially Enhanced | The fluorine atom can engage in favorable interactions (e.g., hydrogen bonds, dipole moments) with protein targets. pharmacyjournal.org |

| Conformation | Influenced | The steric bulk of the methyl group and the electronic nature of the fluorine atom can restrict the rotation of the phenyl ring, leading to a more defined conformation for receptor binding. |

Contributions to Material Science and Agrochemistry

The unique properties imparted by fluorine also extend to the fields of material science and agrochemistry. The introduction of fluorine into polymers and agrochemicals can lead to materials with enhanced thermal and chemical stability, as well as agrochemicals with improved efficacy and environmental profiles. researchgate.netresearchgate.net

Design and Synthesis of Fluorinated Polymers and Monomers

Fluorinated polymers are a class of materials known for their exceptional properties, including high thermal stability, chemical resistance, low surface energy, and unique optical and electrical properties. acs.orgpageplace.de These properties arise from the strength of the carbon-fluorine bond and the low polarizability of the fluorine atom.

2-(3-Fluoro-2-methylphenyl)ethanol can serve as a precursor for the synthesis of novel fluorinated monomers. For example, dehydration of the alcohol would yield 3-fluoro-2-methylstyrene. This fluorinated styrene (B11656) monomer could then be polymerized, either as a homopolymer or copolymerized with other monomers like styrene or acrylates, to create a range of fluorinated polymers. acs.orgrsc.orgnih.gov

The presence of the "3-fluoro-2-methylphenyl" side group in the polymer chain would be expected to impart several desirable characteristics:

Modified Refractive Index: The incorporation of fluorine can lower the refractive index of the polymer, which is advantageous for optical applications.

Controlled Hydrophobicity: The fluorinated phenyl group would increase the hydrophobicity of the polymer surface, leading to applications in coatings and water-repellent materials.

Tailored Dielectric Properties: The polar C-F bond can influence the dielectric constant of the polymer, making it suitable for applications in electronics.

| Potential Monomer | Polymerization Method | Expected Polymer Properties | Potential Applications |

| 3-Fluoro-2-methylstyrene | Radical, Anionic, or Controlled Radical Polymerization | High thermal stability, low refractive index, hydrophobicity | Optical components, specialty coatings, low-dielectric materials |

| (3-Fluoro-2-methylphenethyl) acrylate | Radical Polymerization | Enhanced weatherability, chemical resistance | High-performance paints and adhesives |

Development of Fluoro-analogues for Agrochemical Research

Fluorine has become an essential element in the design of modern agrochemicals, including herbicides, insecticides, and fungicides. researchgate.netresearchgate.netnih.govshootsbysyngenta.comrhhz.net The introduction of fluorine can enhance the biological activity, metabolic stability, and transport properties of these molecules within the target organism.

2-(3-Fluoro-2-methylphenyl)ethanol can be utilized as a starting material for the synthesis of novel fluoro-analogues of existing agrochemicals or as a scaffold for the discovery of new active ingredients. The "3-fluoro-2-methylphenyl" moiety can be incorporated into various agrochemical classes. For example, derivatives of phenethyl alcohol are found in some insecticides and herbicides.

The strategic placement of the fluorine and methyl groups on the aromatic ring can have a profound impact on the efficacy and selectivity of an agrochemical. The fluorine atom can block metabolic degradation in the target pest or weed, leading to increased potency. researchgate.net It can also influence the binding of the molecule to its target enzyme or receptor. The methyl group can provide steric hindrance that enhances selectivity, reducing the impact on non-target organisms. The development of fluorinated agrochemicals is a continuous effort to create more effective and environmentally benign solutions for crop protection. researchgate.net

| Agrochemical Class | Potential Application | Benefit of the 3-Fluoro-2-methylphenyl Moiety |

| Insecticides | Systemic or contact insecticides | Enhanced metabolic stability in the insect, leading to higher efficacy. researchgate.net |

| Herbicides | Pre- or post-emergent herbicides | Improved uptake and translocation within the plant; potential for novel modes of action. |

| Fungicides | Systemic or protective fungicides | Increased resistance to metabolic breakdown by the fungus, providing longer-lasting protection. |

Structure Reactivity and Structure Property Relationships of 2 3 Fluoro 2 Methylphenyl Ethanol

Influence of Fluorine Substitution on Electronic and Steric Properties

The presence of both a fluorine atom and a methyl group on the aromatic ring of 2-(3-fluoro-2-methylphenyl)ethanol introduces competing electronic effects and significant steric hindrance, which collectively dictate the molecule's reactivity.

Impact on Aromatic Ring Reactivity and Directing Effects